Bienvenue dans la boutique en ligne BenchChem!

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Solid-Phase Peptide Synthesis Protecting Group Strategy Process Safety

3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid (CAS 120378-17-8) is a non-interchangeable N-Boc-β-homophenylalanine for DPP-4 inhibitor synthesis. Its β-amino acid scaffold imparts metabolic stability and conformational properties essential for sub-nanomolar potency—unlike generic α-amino acids. The acid-labile Boc group enables orthogonal protection for multi-step routes incompatible with Fmoc chemistry. Use this exact intermediate for sitagliptin analog development, Boc-strategy solid-phase peptide synthesis, and impurity reference standards. Substitution alters synthetic routes and compromises bioactivity.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 120378-17-8
Cat. No. B174187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
CAS120378-17-8
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyACKWQHCPHJQANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid (CAS 120378-17-8)


3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, also known as Boc-DL-β-homophenylalanine (CAS 120378-17-8) , is a synthetic, N-protected β-amino acid derivative with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group on its amine and a β-homophenylalanine backbone, a structural motif crucial for creating bioactive peptidomimetics . This compound is primarily utilized as a versatile building block in the synthesis of complex peptides and pharmaceuticals, notably as an intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin for type 2 diabetes .

The Problem with Generic Substitution for Boc-β-homophenylalanine (CAS 120378-17-8) in Synthesis


Substituting 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid with a generic amino acid derivative is not feasible due to its unique combination of a Boc protecting group and a β-homophenylalanine backbone. The Boc group provides specific acid-labile protection orthogonal to other common protecting groups like Fmoc, which is essential for multi-step synthetic strategies [1]. More critically, the β-amino acid scaffold with a phenylalanine side chain is not interchangeable with α-amino acids; it imparts distinct conformational properties and enhanced metabolic stability to the final peptidomimetic drug, which is a key requirement for potent DPP-4 inhibitors [2]. Replacing this specific intermediate with a different protected amino acid would fundamentally alter the synthetic route and the biological activity of the target molecule.

Quantitative Differentiation Guide for 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid (CAS 120378-17-8)


Boc vs. Fmoc Protection: Orthogonality and Safety in Solid-Phase Peptide Synthesis

In Boc-based solid-phase peptide synthesis (SPPS), the final cleavage of the assembled peptide from the resin requires the use of highly toxic and corrosive hydrofluoric acid (HF). In contrast, the more modern Fmoc strategy uses milder conditions (e.g., TFA) for cleavage, but this is not a universal solution. Boc chemistry remains essential for specific applications, such as the synthesis of peptide thioesters, where the Fmoc strategy is not directly compatible [1]. Therefore, for certain high-value peptide targets, procurement of Boc-protected building blocks like 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is mandatory.

Solid-Phase Peptide Synthesis Protecting Group Strategy Process Safety

β-Homophenylalanine Scaffold: A Differentiating Factor for DPP-4 Inhibitor Potency

The β-homophenylalanine backbone, a core structural component of the target compound, is a critical pharmacophore for potent inhibition of the DPP-4 enzyme. Derivatives based on this scaffold have achieved IC50 values as low as 0.38 nM, representing some of the most potent non-covalent DPP-4 inhibitors reported to date [1]. This is in stark contrast to standard α-amino acid derivatives, which generally do not possess the necessary conformational attributes to engage the DPP-4 active site with comparable affinity.

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

Boc-β-homophenylalanine as an Advanced Intermediate for Sitagliptin Analogs

Vendors explicitly market this compound as an advanced key intermediate in the preparation of sitagliptin-related analogs . This positions it as a direct and efficient starting material for synthesizing a class of clinically important DPP-4 inhibitors. The commercial availability of this protected β-amino acid streamlines the synthetic route by eliminating the need for de novo construction of the chiral β-amino acid core with appropriate orthogonal protection, thereby reducing development time and cost.

Sitagliptin Synthesis DPP-4 Inhibitors Pharmaceutical Intermediates

Key Research and Industrial Applications for 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid (CAS 120378-17-8)


Synthesis of Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

As a protected β-homophenylalanine building block, this compound is ideally suited for medicinal chemistry programs aiming to synthesize and optimize novel DPP-4 inhibitors. The scaffold is a proven component of compounds with sub-nanomolar potency against DPP-4 [1]. Its use directly enables the exploration of structure-activity relationships (SAR) around the β-amino acid moiety, a critical region for binding affinity and selectivity, to develop new treatments for type 2 diabetes.

Solid-Phase Peptide Synthesis (SPPS) of Specialized Peptides

This Boc-protected β-amino acid is a valuable monomer for the solid-phase synthesis of peptides containing a non-natural β-amino acid residue. The incorporation of β-homophenylalanine can confer enhanced proteolytic stability and unique secondary structures to the peptide. While Fmoc-SPPS is more common, the Boc group on this compound makes it the correct choice for specific Boc-strategy syntheses, particularly for targets like peptide thioesters used in native chemical ligation, where the Fmoc strategy is incompatible [2].

Process Development and Impurity Profiling for Sitagliptin Manufacturing

Given its structural relation to sitagliptin, this compound is an essential reference standard and starting material in the development, validation, and quality control of manufacturing processes for sitagliptin and its analogs . It can be used to synthesize and characterize potential process impurities or degradation products, ensuring the safety and efficacy of the final pharmaceutical product in accordance with regulatory requirements.

Quote Request

Request a Quote for 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.